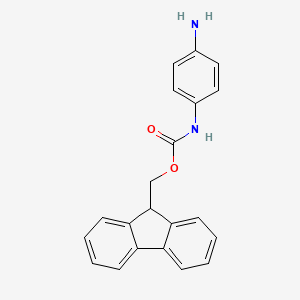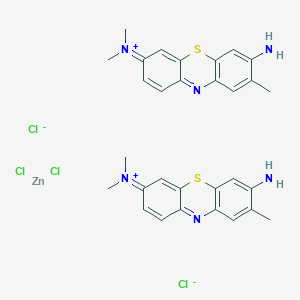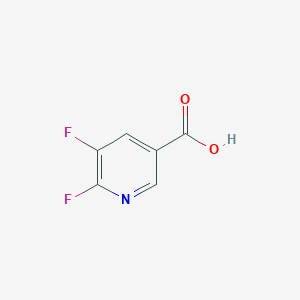
Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester” is a chemical compound with the CAS Number: 70736-27-5. Its linear formula is C10H11ClN2O3 . It is also known by its IUPAC name, methyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate .
Molecular Structure Analysis
The molecular weight of this compound is 242.66 . The InChI Code for this compound is 1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- .Aplicaciones Científicas De Investigación
Stability and Mechanism of Degradation
Anticancer Agent Stability : Pretzer and Repta (1987) studied derivatives of [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid for their stability and degradation mechanisms. They found that certain derivatives demonstrated greater stability, which is crucial for potential medicinal applications, especially as anticancer agents (Pretzer & Repta, 1987).
Degradation Kinetics in Aqueous Solutions : In another study by Pretzer and Repta (1987), the degradation of [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid in buffered aqueous solutions was observed to be rapid, suggesting considerations for storage and handling in research and clinical applications (Pretzer & Repta, 1987).
Application in Molecular Docking and Antimicrobial Studies
- Molecular Docking Against Cancer and COVID-19 : A study by Refat et al. (2021) focused on synthesizing new diimine Schiff base ligands, including a compound similar to Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester, and testing them against breast cancer and COVID-19 protease. The study highlighted the potential for such compounds in biomedical research and therapy (Refat et al., 2021).
Gas Chromatographic Analysis
- Application in Herbicide Analysis : Thio et al. (1979) explored the use of methyl esters of phenoxyacetic acids, including compounds related to this compound, for gas chromatographic analysis of herbicides. This demonstrates the utility of such compounds in analytical chemistry, particularly in environmental monitoring (Thio et al., 1979).
Isolation from Natural Sources
- Isolation from Fungi : Mei et al. (2020) isolated a new phenol derivative, closely related to the compound , from a mangrove-derived fungus. This suggests the compound's potential role in natural product chemistry and bioactive compound discovery (Mei et al., 2020).
Other Relevant Studies
- Pharmaceutical Synthesis and Analysis : Other studies have explored the synthesis, reaction mechanism, and analysis of compounds structurally similar to this compound in various pharmaceutical contexts (Liu et al., 2009), (Sjöquist et al., 1973).
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis ofApixaban , a widely used anticoagulant that primarily targets Factor Xa , an important enzyme in the coagulation cascade.
Mode of Action
Given its role as an intermediate in the synthesis of Apixaban , it can be inferred that it might interact with Factor Xa or related proteins during its synthesis.
Biochemical Pathways
The compound is involved in the synthesis of Apixaban , which inhibits the coagulation cascade by blocking Factor Xa. This prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Pharmacokinetics
It’s known that the compound has a melting point of 94℃ and a predicted boiling point of 3490±440 °C . It is slightly soluble in chloroform and methanol . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
As an intermediate in the synthesis of Apixaban , its primary role may be in the formation of this anticoagulant drug. The effects of Apixaban, such as prevention of blood clot formation, could indirectly be considered as the result of this compound’s action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, it should be stored in a dry environment at 2-8°C to maintain its stability
Propiedades
IUPAC Name |
methyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYPYTUZHFTKC-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C(=O)OC)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70736-27-5 |
Source


|
| Record name | Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070736275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)
![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)
![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)






![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)




